2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
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Overview
Description
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is a product used for proteomics research . Its molecular formula is C12H18ClNO and its molecular weight is 227.74 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride are characterized by its molecular formula C12H18ClNO and its molecular weight of 227.74 . Unfortunately, the search results did not provide further details on its physical and chemical properties.Scientific Research Applications
Proteomics Research
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent in the identification and quantification of proteins, helping researchers understand the proteome of a cell or an organism.
Medicinal Chemistry
The chroman-4-one framework, to which this compound belongs, is a significant structural entity in medicinal chemistry . It serves as a building block in a variety of medicinal compounds, exhibiting a broad range of biological and pharmaceutical activities. This compound is likely involved in the synthesis of new drugs and therapeutic agents.
Biochemistry
This compound is relevant in biochemistry for studying biochemical processes and substances at the molecular level . It may be used in enzymatic reactions and metabolic pathway analyses, providing insights into the chemical processes within and related to living organisms.
Organic Synthesis
As a part of organic synthesis, 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is involved in the synthesis of complex organic molecules . It could be used in the preparation of various synthetic compounds that have applications in different fields of chemistry and biology.
Chemical Research
In chemical research, this compound is used for its properties as a pyran derivative . Researchers may employ it in the synthesis and study of new chemical entities with potential applications in industry and technology.
Future Directions
properties
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWTZLIPPKWQEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.